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molecular formula C8H10ClNO B1290802 4'-Aminoacetophenone Hydrochloride CAS No. 41784-08-1

4'-Aminoacetophenone Hydrochloride

Cat. No. B1290802
M. Wt: 171.62 g/mol
InChI Key: LCYIZBVMHJGJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883504B2

Procedure details

p-aminoacetophenon (Aldrich Corp., USA) is added to benzene, and hydrochloric acid gas is passed. The obtained precipitation is filtered and recrystallized with isopropanol to obtain p-aminoacetophenon hydrochloride. The obtained p-aminoacetophenon hydrochloride is dissolved in a 20% aqueous ethanol solution, and made it acidic by adding concentrated hydrochloric acid on an ice bath. An aqueous sodium nitrite solution is dropped and urea treatment is carried out to obtain a diazonium salt solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[ClH:11]>C1C=CC=CC=1>[ClH:11].[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The obtained precipitation
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized with isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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